

L-Threonine and Lifespan Extension in *C. elegans*: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Threonine*

Cat. No.: B559546

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An in-depth guide for researchers on the effects of **L-Threonine** on longevity in *Caenorhabditis elegans*, benchmarked against other lifespan-extending amino acids. This guide provides a comprehensive overview of the experimental data, underlying molecular mechanisms, and detailed protocols to inform future research and drug development in the field of aging.

Introduction

The quest to understand and modulate the aging process is a cornerstone of modern biomedical research. The nematode *Caenorhabditis elegans* has emerged as a powerful model organism for studying longevity, owing to its short lifespan, genetic tractability, and conserved aging-related signaling pathways. Nutrient sensing and metabolic pathways play a pivotal role in determining the rate of aging. Among the various nutrients, amino acids have garnered significant attention for their ability to modulate lifespan. This guide focuses on the effects of **L-Threonine** on lifespan extension in *C. elegans*, providing a comparative analysis with other amino acids that have demonstrated similar pro-longevity effects.

L-Threonine: A Potent Longevity-Promoting Amino Acid

Recent studies have identified **L-Threonine** as a key metabolite associated with dietary restriction (DR)-mediated healthspan improvement. Supplementation with **L-Threonine** has been shown to significantly extend the lifespan of *C. elegans*. The primary mechanism of action involves the inhibition of ferroptosis, an iron-dependent form of programmed cell death, in a

ferritin-dependent manner. This protective effect is mediated through the activation of the DAF-16/FOXO and HSF-1 transcription factors, central regulators of stress resistance and longevity.

Furthermore, research indicates that impairing the catabolism of **L-Threonine**, for instance, through RNA interference (RNAi) against the threonine dehydrogenase enzyme (tdh/F08F3.4), leads to a substantial increase in mean lifespan. This intervention results in an accumulation of endogenous **L-Threonine**, which in turn activates the aforementioned pro-longevity pathways.

Comparative Analysis of Lifespan Extension by Amino Acids

To provide a broader context for **L-Threonine**'s effects, this section compares its lifespan-extending properties with other notable amino acids. A comprehensive study by Edwards et al. (2015) systematically evaluated all 20 proteinogenic amino acids and found that 18 of them could extend the lifespan of *C. elegans* to varying degrees, with L-Serine and L-Proline exhibiting the most significant effects. L-Theanine, a non-proteinogenic amino acid found in tea leaves, has also been demonstrated to promote longevity in this model organism.

Quantitative Lifespan Data

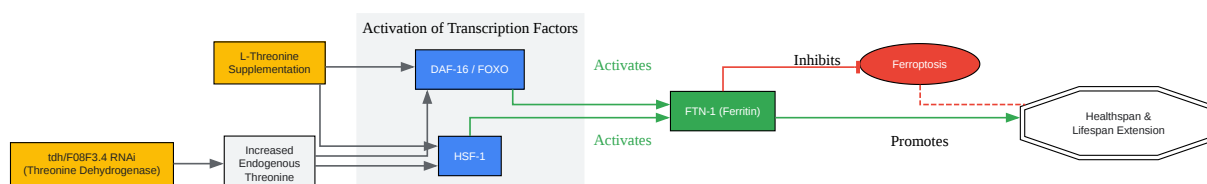
The following table summarizes the quantitative data on mean lifespan extension in wild-type *C. elegans* (N2 strain) supplemented with **L-Threonine** and its comparators.

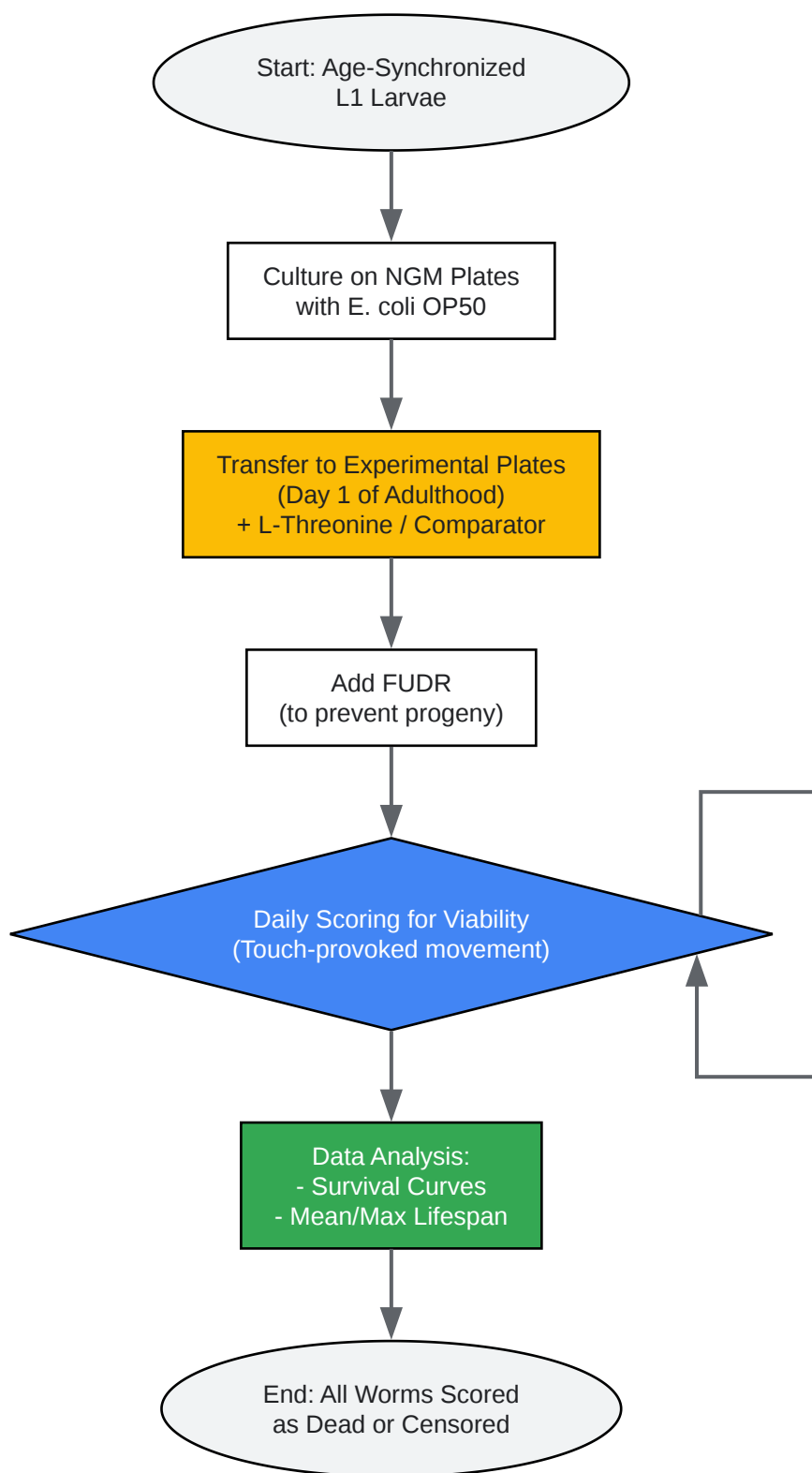
Compound	Concentration	Mean Lifespan Extension (%)	Key Mechanistic Pathway(s)	Reference
L-Threonine	100 μ M	~10%	DAF-16/HSF-1, Ferroptosis Inhibition	Kim et al., 2022[1][2]
500 μ M	~15%	DAF-16/HSF-1, Ferroptosis Inhibition	Kim et al., 2022[1][2]	
1000 μ M	~20%	DAF-16/HSF-1, Ferroptosis Inhibition	Kim et al., 2022[1][2]	
2000 μ M	~18%	DAF-16/HSF-1, Ferroptosis Inhibition	Kim et al., 2022[1][2]	
tdh/F08F3.4 RNAi	-	36.1%	Increased endogenous L-Threonine, DAF-16/HSF-1	Kim et al., 2022[2][3]
L-Serine	1 mM	~15%	DAF-16/FOXO, SKN-1/Nrf2	Edwards et al., 2015[4][5][6]
5 mM	~20%	DAF-16/FOXO, SKN-1/Nrf2	Edwards et al., 2015[4][5][6]	
10 mM	up to 22%	DAF-16/FOXO, SKN-1/Nrf2, Methionine cycle	Edwards et al., 2015; Liu et al., 2022[4][5][6][7]	
L-Proline	1 mM	~12%	DAF-16/FOXO, SKN-1/Nrf2	Edwards et al., 2015[4][5][6]
5 mM	~18%	DAF-16/FOXO, SKN-1/Nrf2	Edwards et al., 2015[4][5][6]	

10 mM	~15%	DAF-16/FOXO, SKN-1/Nrf2	Edwards et al., 2015[4][5][6]	
L-Theanine	100 nM	Significant extension	DAF-2/DAF-16, Reduced AGEs	Zarse et al., 2012; Wang et al., 2023[8][9][10] [11][12]
1 µM	Significant extension	DAF-2/DAF-16, Reduced AGEs	Zarse et al., 2012; Wang et al., 2023[8][9][10] [11][12]	
10 µM	Significant extension	DAF-2/DAF-16, Reduced AGEs	Zarse et al., 2012; Wang et al., 2023[8][9][10] [11][12]	
Not specified	~20.01%	DAF-2/DAF-16, Reduced AGEs	Wang et al., 2023[10]	

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental designs, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for *C. elegans* lifespan analysis.





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- To cite this document: BenchChem. [L-Threonine and Lifespan Extension in *C. elegans*: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b559546#l-threonine-s-effects-on-lifespan-extension-in-c-elegans-models]

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